molecular formula C25H45N3O3 B6018978 1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol

Cat. No.: B6018978
M. Wt: 435.6 g/mol
InChI Key: UJRYWKSXWWLZTR-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an azocane ring, a phenoxy group, and multiple amine functionalities, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azocane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: This step involves the reaction of the azocane intermediate with a phenol derivative under suitable conditions.

    Amine Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Functionalized derivatives with diverse chemical properties.

Scientific Research Applications

1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Pharmacology: Investigation of its biological activity and potential therapeutic effects on various diseases.

    Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules and materials.

    Biological Research: Study of its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amine functionalities allow it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. The phenoxy group may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

  • 1-(Azocan-1-yl)-4-(2-methylbutan-2-yl)cyclohexylmethanamine
  • 2-(Azocan-1-yl)ethylamine

Comparison: 1-(Azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol stands out due to its unique combination of an azocane ring, phenoxy group, and multiple amine functionalities

Properties

IUPAC Name

1-(azocan-1-yl)-3-[4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxyphenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N3O3/c1-5-27(6-2)17-16-26(3)19-22-12-13-24(25(18-22)30-4)31-21-23(29)20-28-14-10-8-7-9-11-15-28/h12-13,18,23,29H,5-11,14-17,19-21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRYWKSXWWLZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=C(C=C1)OCC(CN2CCCCCCC2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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